1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Descripción

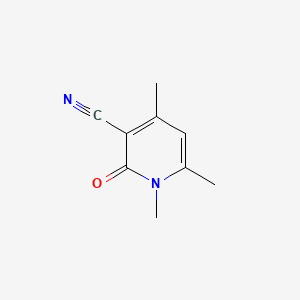

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 64038-03-5) is a heterocyclic compound featuring a pyridine backbone substituted with methyl groups at positions 1, 4, and 6, a ketone group at position 2, and a nitrile group at position 2. Its molecular structure (C₁₀H₁₀N₂O) adopts a distorted envelope conformation in the crystalline state, forming centrosymmetric dimers stabilized by intermolecular hydrogen bonds between the carbonyl oxygen and the N–H group of the dihydropyridine ring . This compound has garnered attention for its applications in corrosion inhibition, with studies demonstrating its efficacy in acidic media, particularly in synergism with halide ions .

Propiedades

IUPAC Name |

1,4,6-trimethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNFRZWVZUMYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214058 | |

| Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64038-03-5 | |

| Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64038-03-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Condensation and Cyclization

A common approach involves the condensation of methyl ketones (e.g., 2-butanone derivatives) with ethyl formate or ethyl acetate in the presence of sodium metal or sodium methoxide in ether solvents at low temperatures (4–20 °C). This step forms β-keto esters or related intermediates.

Subsequently, these intermediates react with cyanoacetamide in aqueous media with catalytic amounts of piperidine and acetic acid under reflux conditions (typically 2–17 hours). This promotes cyclization to form the dihydropyridine ring bearing the cyano group at the 3-position.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation | Methyl ketone + ethyl formate + sodium metal | 4–20 °C | 1 h addition + stirring 6 h | ~54% | Low temperature to control reactivity |

| Cyclization | Cyanoacetamide + piperidine + acetic acid in water | Reflux (~100 °C) | 2–17 h | Variable | Reflux promotes ring closure |

Chlorination and Functional Group Modification

Phosphorus oxychloride (POCl3) is used to convert the 2-oxo group to a 2-chloro substituent, facilitating further substitution reactions. The reaction is typically carried out by stirring the pyridone intermediate with POCl3 at room temperature for 1 hour, followed by reflux for 6–13 hours.

After reaction completion, the mixture is quenched in ice water, neutralized, and the product is isolated by filtration.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | POCl3 | RT 1 h + reflux 6–13 h | 7–14 h total | 33–67% | Facilitates substitution at 2-position |

Methylation and Final Modifications

Methylation at the nitrogen (1-position) and carbon positions (4 and 6) can be achieved using methylating agents such as methyl iodide or via catalytic methods involving zinc oxide, zinc chloride, and N-ethyl-N,N-diisopropylamine in 1,4-dioxane under inert atmosphere at 110 °C.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methylation | Methyl iodide or catalytic methylation system | 110 °C | Several hours | Up to 88% | Inert atmosphere to prevent side reactions |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents | Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|---|

| 1 | Condensation | Methyl ketone, ethyl formate, sodium metal | 4–20 °C, 6 h | ~54 | Formation of β-keto ester intermediate |

| 2 | Cyclization | Cyanoacetamide, piperidine, acetic acid, water | Reflux, 2–17 h | Variable | Pyridine ring formation with cyano group |

| 3 | Chlorination | Phosphorus oxychloride | RT + reflux, 7–14 h | 33–67 | Conversion of 2-oxo to 2-chloro |

| 4 | Methylation | Methyl iodide or ZnO/ZnCl2/amine system | 110 °C, inert atmosphere | Up to 88 | Introduction of methyl groups at N and C positions |

Research Findings and Notes

- The presence of the cyano group at the 3-position is crucial for the compound’s reactivity and allows further functionalization such as hydrolysis or amidation.

- The synthetic methods are adapted from related pyridinecarbonitrile derivatives, with modifications to introduce methyl groups at specific ring positions.

- The use of catalytic systems involving zinc salts and amines improves methylation efficiency and selectivity.

- Reaction yields vary depending on precise conditions, solvent systems, and purification methods.

- The compound is primarily used for research purposes, with potential applications in pharmaceuticals and organic synthesis due to the versatile pyridine scaffold.

Análisis De Reacciones Químicas

Types of Reactions

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions with reagents such as bromine or chlorine, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Bromine, chlorine; reactions are conducted in the presence of a catalyst such as iron(III) chloride.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Substitution: Halogenated pyridine derivatives.

Aplicaciones Científicas De Investigación

Introduction to 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

This compound is a heterocyclic compound with the molecular formula . This compound has garnered interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and organic synthesis.

Structure and Composition

The compound features a pyridine ring substituted with a carbonitrile group and keto functionality. Its structural formula can be represented as follows:

Medicinal Chemistry

This compound has been studied for its potential pharmacological properties. Research indicates that it may exhibit:

- Antimicrobial Activity : Some derivatives of pyridine compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that modifications of this compound could lead to the development of new anticancer agents.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be utilized in:

- Synthesis of Heterocycles : It acts as a building block for the synthesis of more complex heterocyclic compounds through reactions such as cyclization and functional group transformations.

Example Reactions:

- Cyclization Reactions : The compound can undergo cyclization to form various nitrogen-containing heterocycles.

- Functionalization : The carbonitrile group allows for nucleophilic substitutions that can introduce various functional groups.

Agricultural Chemistry

There is emerging interest in the use of pyridine derivatives in agrochemicals. Compounds similar to this compound may be investigated for their potential as:

- Pesticides : Their biological activity could be harnessed to develop new pesticide formulations.

Material Science

The unique properties of this compound make it a candidate for use in developing advanced materials:

- Polymer Chemistry : Pyridine derivatives are often used in the synthesis of polymers with specific properties, such as conductivity or thermal stability.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyridine derivatives found that certain modifications of this compound exhibited significant activity against Gram-positive bacteria. The results indicated that the introduction of electron-withdrawing groups enhanced antimicrobial potency.

Case Study 2: Synthesis of Heterocycles

Research conducted on the synthesis of novel heterocycles demonstrated that this compound could effectively participate in cyclization reactions under mild conditions, yielding products with promising biological activities.

Mecanismo De Acción

The mechanism of action of 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Corrosion Inhibition Performance

The compound exhibits superior corrosion inhibition efficiency compared to several structurally related inhibitors. Key findings include:

The high efficiency of this compound is attributed to its electron-donating methyl groups, which enhance adsorption on mild steel surfaces via lone pairs from the nitrile and carbonyl groups. Synergism with iodide ions further stabilizes the adsorbed layer through co-adsorption mechanisms .

Structural and Electronic Modifications in Analogs

Substituent variations significantly alter physicochemical and functional properties:

Pyridine vs. Pyran Derivatives

- 4,6,6-Trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile: The pyran ring introduces non-planarity, reducing conjugation efficiency compared to the pyridine backbone.

Electron-Withdrawing Substituents

- 2-Oxo-4,6-bis(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (C₈H₂F₆N₂O): The trifluoromethyl groups increase electron-withdrawing effects, reducing electron density at the nitrile and carbonyl groups.

- No direct efficiency data are available, but cytotoxicity studies suggest reduced biocompatibility compared to the methyl-substituted parent compound .

Methoxy-Substituted Analogs

- 4-Methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (C₇H₆N₂O₂): Methoxy groups enhance solubility in polar solvents but reduce hydrophobic interactions with metal surfaces, limiting adsorption stability .

Actividad Biológica

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 64038-03-5) is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with three methyl groups and a carbonitrile group, which contributes to its unique chemical properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines such as:

- Human promyelocytic leukemia cells (HL60)

- Colon cancer cells (HCT116)

Mechanistic studies suggest that the compound affects cell cycle progression and induces oxidative stress in cancer cells, leading to cell death .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. The compound showed significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of several pyridine derivatives, this compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential utility in developing new antimicrobial agents to combat resistant strains .

Case Study 2: Anticancer Mechanisms

A study focusing on the anticancer mechanisms of this compound revealed that it significantly inhibited the proliferation of human colon cancer cells. Flow cytometry analysis indicated an increase in the sub-G1 phase population of cells treated with the compound, suggesting apoptosis induction. Additionally, the compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic markers .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?

- Methodological Answer : The compound can be synthesized via condensation of acetylacetone with cyanoacetamide under acidic conditions, followed by nitrous acid deamination of intermediates like 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Reaction optimization includes controlling temperature (70–90°C) and solvent polarity to improve yields (up to 85%) . Derivatives are often synthesized via hydrazide coupling or alkylation, requiring step-efficient purification (e.g., recrystallization in ethanol) .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- 1H/13C NMR : Key signals include singlets for methyl groups (δ ~2.3 ppm) and NH protons (δ ~10.2 ppm, D2O exchangeable). Absence of pyridine H-5 signals confirms substitution patterns .

- IR Spectroscopy : Stretching vibrations for C≡N (~2220 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) are diagnostic .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 206.24 for C11H14N2O2) validate molecular weight .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Refer to safety data sheets (SDS):

- Use PPE (gloves, lab coat, goggles) to avoid dermal contact.

- Store in dry, cool conditions away from ignition sources (flash point >200°C).

- In case of exposure, immediate medical consultation is advised, with SDS provided to healthcare providers .

Advanced Research Questions

Q. How does the crystal structure of 1,4,6-trimethyl derivatives inform reactivity and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Planarity : The 1,2-dihydropyridine ring is nearly planar (max deviation: 0.021 Å), influencing π-π stacking in solid-state packing .

- Dihedral Angles : Substituents (e.g., aryl groups) form angles (e.g., 85.33° with benzene rings), affecting steric hindrance and solubility .

- Intermolecular Interactions : C–H⋯O hydrogen bonds create chains along crystallographic axes, critical for co-crystal design .

- Table: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 8.3834, 7.1852, 23.5264 |

| β (°) | 93.203 |

| V (ų) | 1414.93 |

Q. How do reaction conditions influence functionalization outcomes (e.g., nitration, alkylation)?

- Methodological Answer :

- Nitration : Prolonged exposure to HNO3/H2SO4 yields 5-nitro derivatives, while shorter reaction times result in deamination .

- Alkylation : Sodium methoxide in DMF facilitates selective N-alkylation, but competing O-alkylation requires strict anhydrous conditions .

- Contradictions : Conflicting yield reports (60–95%) arise from solvent purity and catalyst choice (e.g., K2CO3 vs. NaH) .

Q. What strategies resolve discrepancies in biological activity data across structural analogs?

- Methodological Answer :

- SAR Analysis : Methyl groups at C4/C6 enhance cytotoxicity (IC50: 8–12 μM) by improving membrane permeability, while bulky substituents reduce activity .

- Assay Variability : Discrepancies in antimicrobial data (e.g., MIC values) stem from differences in bacterial strains (Gram+ vs. Gram-) and solvent controls (DMSO vs. saline) .

Q. How can computational methods complement experimental data in predicting reactivity?

- Methodological Answer :

- DFT Calculations : Optimize transition states for nitration or alkylation, correlating activation energies with experimental yields .

- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) by modeling interactions between the pyridone ring and active sites .

Q. What purification challenges arise during scale-up, and how are they addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.